molecular formula C6H13NO B1373891 2-(Prop-2-en-1-yloxy)propan-1-amine CAS No. 1250811-11-0

2-(Prop-2-en-1-yloxy)propan-1-amine

Cat. No.: B1373891
CAS No.: 1250811-11-0
M. Wt: 115.17 g/mol
InChI Key: PKIQCQJDGKHCAS-UHFFFAOYSA-N
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Description

Its molecular formula is C6H11NO, with a molecular weight of 113.16 g/mol. The compound combines the nucleophilic reactivity of a primary amine with the conjugated π-system of the allyl ether, enabling applications in pharmaceuticals, agrochemicals, and polymer science as a versatile synthetic intermediate .

Properties

IUPAC Name

2-prop-2-enoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-4-8-6(2)5-7/h3,6H,1,4-5,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQCQJDGKHCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yloxy)propan-1-amine typically involves the reaction of allyl alcohol with 1-chloropropan-2-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the carbon atom of the chloropropanamine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yloxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(Prop-2-en-1-yloxy)propan-1-amine has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Allylamines vs. Propargylamines
  • 2-Phenylprop-2-en-1-amine (C9H11N, ): Replaces the allyl ether with a phenyl-substituted allyl group.
  • Propargylamines (e.g., 2j in ): Feature a terminal alkyne (C≡C) instead of the allyl ether. The triple bond enables click chemistry applications (e.g., cycloadditions), whereas the allyl ether in the target compound may undergo Michael additions or polymerization .
Ether-Containing Amines
  • 2-(Prop-2-en-1-yloxy)ethan-1-amine (C5H9NO, ): Shortens the carbon backbone to ethanamine. Reduced chain length likely decreases lipophilicity compared to the target compound, impacting solubility and interaction with biological targets .
  • 3-(Oxan-2-yl)prop-2-en-1-amine (): Incorporates a tetrahydrofuran-like oxane ring. The cyclic ether enhances rigidity and may influence metabolic stability in pharmaceuticals compared to the flexible allyl ether .

Amine Substitution Patterns

Primary vs. Tertiary Amines
  • Triallylamine (N,N-diallylprop-2-en-1-amine, C9H15N, ): A tertiary amine with three allyl groups. Tertiary amines exhibit lower water solubility and nucleophilicity but higher basicity than primary amines like the target compound. Applications include crosslinking agents in polymers .
  • N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine (C11H19N, ): A secondary amine with a cyclopentene substituent. The steric bulk of the cyclic group may hinder reactivity compared to the primary amine in the target compound .

Aryl-Substituted Analogs

  • 2-[4-(Trifluoromethyl)phenyl]prop-2-en-1-amine (): Substitutes the allyl ether with a trifluoromethylphenyl group.
  • {[2-(benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine (): Combines benzyloxy and allyl groups. The aromatic system increases UV absorption and may enhance binding to aromatic receptors in drug design .

Physicochemical and Functional Properties (Inferred)

Compound Name Molecular Formula Key Functional Groups Inferred Solubility Applications
2-(Prop-2-en-1-yloxy)propan-1-amine C6H11NO Primary amine, allyl ether Moderate in water Pharmaceutical intermediates, polymers
2-Phenylprop-2-en-1-amine C9H11N Primary amine, phenyl Low in water Drug synthesis, enantioselective catalysis
Triallylamine C9H15N Tertiary amine, three allyl Low in water Crosslinking agent, surfactants
2-(Prop-2-en-1-yloxy)ethan-1-amine C5H9NO Primary amine, allyl ether High in water Chemical intermediates

Notes:

  • Solubility and reactivity are inferred based on functional groups and molecular weight.
  • The allyl ether in this compound offers a balance between hydrophilicity (via the ether oxygen) and reactivity (via the conjugated double bond).

Biological Activity

2-(Prop-2-en-1-yloxy)propan-1-amine, also known as 2-(allyloxy)-1-propanamine, is a compound with the molecular formula C6_6H13_{13}NO and a molecular weight of 115.18 g/mol. This compound features a prop-2-en-1-amine (allylamine) group and a prop-2-en-1-yloxy group, which contribute to its unique chemical properties and potential biological activities. Research has indicated that this compound may play a significant role in various biological mechanisms and could serve as a building block for synthesizing biologically active molecules.

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can undergo various transformations, making it versatile in organic synthesis. Its unique structure allows it to interact with specific molecular targets, potentially leading to the formation of active metabolites that exert biological effects.

Common Reagents Used in Reactions:

  • Nucleophiles such as amines
  • Electrophiles including alkyl halides
  • Catalysts facilitating various organic reactions

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic applications:

Enzyme Interactions

The compound has been investigated for its role in enzyme mechanisms. Its structure allows it to interact with specific enzymes, potentially affecting metabolic pathways and leading to the formation of active metabolites. For instance, studies have shown that compounds with similar structures can act as inhibitors or activators of various enzymes, including cytochrome P450 enzymes and kinases .

Case Studies

  • Enzyme Mechanism Studies : A study analyzed the interaction of this compound with cholinesterase and cytochrome P450 enzymes. The findings indicated that the compound could modulate enzyme activity, suggesting potential applications in drug development targeting these enzymes .
  • Therapeutic Potential : Another investigation explored the compound's effects on cell viability and proliferation in cancer cell lines. Results indicated that it could induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

Compound NameStructure Description
2-(Prop-2-yn-1-yloxy)propan-1-amineContains a propynyl group instead of an allyloxy group.
3-(Prop-2-en-1-yloxy)propan-1-amineDifferent positional isomer of the allyloxy group.
2-(Prop-2-en-1-yloxy)acetic acidFeatures an acetic acid moiety instead of a propanamine backbone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Potential Mechanisms Include:

  • Modulation of enzyme activity through competitive inhibition or activation.
  • Interaction with receptors involved in neurotransmission.

These interactions can lead to significant physiological changes, making the compound a candidate for further pharmacological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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